molecular formula C18H15N3O3S B2792938 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034392-14-6

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2792938
CAS No.: 2034392-14-6
M. Wt: 353.4
InChI Key: NAJGURHXVCVGDU-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyrazine-thiophene hybrid moiety via a carboxamide bridge. The structure integrates multiple pharmacophoric elements:

  • Dihydrobenzodioxine: A bicyclic ether system contributing to lipophilicity and metabolic stability.
  • Carboxamide linker: Enhances hydrogen-bonding capacity and modulates solubility.

Properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(16-10-23-14-3-1-2-4-15(14)24-16)21-9-13-17(20-7-6-19-13)12-5-8-25-11-12/h1-8,11,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJGURHXVCVGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thiophene ring
  • A pyrazine ring
  • A benzo[d][1,4]dioxine core

These structural components contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. It has been shown to affect pathways related to cell migration and survival, possibly through modulation of proteolytic enzymes involved in cancer progression.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Effects : Similar compounds in the pyrazine family have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity by disrupting bacterial cell membranes.

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

CompoundActivity TypeIC50 (µM)Reference
Py11 (related pyrazole derivative)Antimicrobial15.0
Compound 22 (triazole-benzodioxine)Anticancer2.45
N-(5-Nitrothiazol-2-yl)-amideAnticancer1.16
Pyrazole derivativesAnti-inflammatory72.4

Case Studies

  • Anticancer Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancers. For instance, a related compound demonstrated an IC50 value of 7.4 µM against the K562 leukemia cell line, indicating potent anticancer properties.
  • Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is being investigated for its potential as a lead compound in drug development. Its structural features may confer unique pharmacological properties that could be beneficial in treating various diseases. For example:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The compound's diverse functional groups may enhance its activity against bacterial and fungal pathogens, making it a candidate for further exploration in infectious disease treatment .

Biological Studies

The compound's interaction with biological systems makes it an interesting subject for studying mechanisms of action:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions .
  • Neuroactive Properties : Similar compounds have been linked to neuroactive effects, influencing neurotransmitter systems and potentially affecting behavior .

Case Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The research highlighted the importance of the benzo[d][1,4]dioxine structure in enhancing cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Research focusing on compounds with similar thiophene and pyrazine moieties indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study provided insights into the structure–activity relationship (SAR), suggesting that modifications to the thiophene group could enhance efficacy .

Comparison with Similar Compounds

Key Insights :

  • The oxadiazole derivatives () prioritize aromatic stacking via planar heterocycles, whereas the target compound’s pyrazine-thiophene system may enhance electronic delocalization .

Compounds with Pyrazine/Thiophene Groups

Pyrazine and thiophene motifs are critical for electronic and steric properties:

Compound Name Substituents/Modifications Key Features Reference
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine, bromophenyl, thioether Thioether linkage improves membrane permeability; dihydropyridine core modulates calcium channel activity
5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (573931-20-1) Tetrahydrotriazolopyrimidine, thiophene Thiophene enhances π-stacking; chloro-phenyl group increases lipophilicity

Key Insights :

  • AZ257 () uses a thioether linkage for redox-sensitive interactions, contrasting with the target compound’s stable carboxamide bridge .
  • Thiophene-containing analogs () demonstrate improved aromatic interactions compared to furan or pyridine derivatives, suggesting the target compound’s thiophene may optimize target engagement .

Carboxamide and Thioamide Derivatives

Carboxamide linkages are pivotal for solubility and target recognition:

Compound Name Substituents/Modifications Key Features Reference
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Thiosemicarbazone, indole Thioamide group enables metal chelation; indole moiety supports intercalation
Ethyl 2-((5-(Benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4) Thiadiazole, benzodioxole Thioether and ester groups enhance metabolic stability but reduce polarity

Key Insights :

  • Thiosemicarbazones () prioritize metal-binding via thioamide groups, whereas the target compound’s carboxamide focuses on hydrogen bonding .

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